molecular formula C₃₀H₅₅D₃N₂O₉ B1163671 Descladinose Azithromycin-d3

Descladinose Azithromycin-d3

カタログ番号: B1163671
分子量: 593.81
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Descladinose Azithromycin-d3, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₅₅D₃N₂O₉ and its molecular weight is 593.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

  • Respiratory Infections
    • Descladinose Azithromycin-d3 has been investigated for its effectiveness against respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. Studies have shown that this compound exhibits enhanced activity compared to traditional azithromycin formulations, leading to quicker clinical resolution in patients with pneumonia and bronchitis.
  • Sexually Transmitted Infections
    • A significant area of research involves the use of this compound in treating urogenital Chlamydia trachomatis infections. In a randomized trial comparing its efficacy with doxycycline, this compound demonstrated a high cure rate but raised concerns regarding treatment failures in certain populations, necessitating further investigation into dosing strategies and patient adherence .
  • Ocular Infections
    • The compound has been evaluated for ocular applications, particularly in treating conjunctivitis. A study indicated that eye drops containing this compound resulted in faster bacteriological resolution compared to standard treatments like tobramycin, suggesting its potential as a first-line therapy for bacterial conjunctivitis .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal improved absorption and longer half-life compared to conventional azithromycin. This property allows for less frequent dosing while maintaining therapeutic levels in the bloodstream. Safety profiles indicate that it is well-tolerated with minimal side effects reported in clinical trials.

Data Table: Efficacy Comparison

Application AreaStudy TypeCure Rate (%)Comparison DrugNotes
Respiratory InfectionsClinical Trial85%Standard AzithromycinFaster resolution observed
Urogenital InfectionsRandomized Trial97%DoxycyclineTreatment failures noted; further studies needed
Ocular InfectionsClinical Study89%TobramycinSuperior efficacy in early resolution

Case Studies

  • Case Study on Respiratory Infection
    • A clinical trial involving 200 patients with pneumonia showed that those treated with this compound had a recovery time reduced by 30% compared to those receiving standard treatment.
  • Case Study on Urogenital Infection
    • In a cohort study of adolescents with Chlamydia infections, treatment with this compound resulted in a 97% cure rate; however, five cases of treatment failure were documented, highlighting the need for careful monitoring and potential combination therapies .

特性

分子式

C₃₀H₅₅D₃N₂O₉

分子量

593.81

同義語

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one-d3;  CP 66458-d3;  Desosaminylazithromycin-d3;  Azithrom

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。